molecular formula C22H29BrClNO6 B1240033 [(2R)-4-[(2Z)-2-(6-Chloro-3-oxo-2-benzofuran-1-ylidene)ethoxy]-2-(3-methylbutanoyloxy)-4-oxobutyl]-trimethylazanium;bromide CAS No. 143484-41-7

[(2R)-4-[(2Z)-2-(6-Chloro-3-oxo-2-benzofuran-1-ylidene)ethoxy]-2-(3-methylbutanoyloxy)-4-oxobutyl]-trimethylazanium;bromide

Cat. No.: B1240033
CAS No.: 143484-41-7
M. Wt: 518.8 g/mol
InChI Key: PHQDKXWPTYPXJJ-XDCMQMGXSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of ST 899 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary to the originating organization, Sigma-Tau Industrie Farmaceutiche Riunite SpA . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

ST 899 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ST 899 has a wide range of scientific research applications, including:

Mechanism of Action

ST 899 exerts its effects by antagonizing the platelet-activating factor receptor. This inhibition prevents the binding of platelet-activating factor, thereby reducing the downstream signaling that leads to inflammation and other pathological conditions. The molecular targets include the platelet-activating factor receptor and associated signaling pathways .

Comparison with Similar Compounds

ST 899 is unique in its specific antagonistic action on the platelet-activating factor receptor. Similar compounds include other platelet-activating factor receptor antagonists, such as:

Properties

CAS No.

143484-41-7

Molecular Formula

C22H29BrClNO6

Molecular Weight

518.8 g/mol

IUPAC Name

[(2R)-4-[(2Z)-2-(6-chloro-3-oxo-2-benzofuran-1-ylidene)ethoxy]-2-(3-methylbutanoyloxy)-4-oxobutyl]-trimethylazanium;bromide

InChI

InChI=1S/C22H29ClNO6.BrH/c1-14(2)10-21(26)29-16(13-24(3,4)5)12-20(25)28-9-8-19-18-11-15(23)6-7-17(18)22(27)30-19;/h6-8,11,14,16H,9-10,12-13H2,1-5H3;1H/q+1;/p-1/b19-8-;/t16-;/m1./s1

InChI Key

PHQDKXWPTYPXJJ-XDCMQMGXSA-M

Isomeric SMILES

CC(C)CC(=O)O[C@H](CC(=O)OC/C=C\1/C2=C(C=CC(=C2)Cl)C(=O)O1)C[N+](C)(C)C.[Br-]

SMILES

CC(C)CC(=O)OC(CC(=O)OCC=C1C2=C(C=CC(=C2)Cl)C(=O)O1)C[N+](C)(C)C.[Br-]

Canonical SMILES

CC(C)CC(=O)OC(CC(=O)OCC=C1C2=C(C=CC(=C2)Cl)C(=O)O1)C[N+](C)(C)C.[Br-]

Synonyms

4-N,N,N-trimethylammonium-(R)-3-isovaleroyloxybutanoic acid Z-3-(5-chlorphthalidyliden)ethyl ester bromide
ST 899
ST-899

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.